
10-Acetyl dithranol
説明
10-Acetyl dithranol, also known as this compound, is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
10-Acetyl dithranol, a derivative of dithranol (also known as anthralin), has garnered attention in dermatological research primarily for its applications in treating psoriasis. This compound exhibits a range of biological activities, influencing cellular processes and gene expression, which are critical in managing skin conditions characterized by hyperproliferation and inflammation.
This compound is synthesized by acetylating dithranol, which enhances its stability and reduces skin irritation compared to its parent compound. The mechanism of action involves the modulation of keratinocyte behavior, influencing their proliferation and differentiation. Studies indicate that this compound reduces DNA synthesis in epidermal cells, thereby inhibiting excessive cell proliferation characteristic of psoriasis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antiproliferative Effects : It significantly inhibits the proliferation of keratinocytes, which is crucial in treating psoriasis. This effect is achieved by reducing mitochondrial respiration and recovering enzymatic functions disrupted in psoriatic lesions .
- Gene Expression Modulation : Microarray analyses have shown that treatment with this compound leads to the differential expression of numerous genes involved in keratinization and inflammatory responses. Specifically, it upregulates genes associated with skin barrier formation while downregulating pro-inflammatory cytokines and antimicrobial peptides .
- Toxicity Profile : Compared to traditional dithranol, this compound exhibits a lower toxicity profile. Toxicological studies indicate that while it retains some mutagenic potential, it is less harmful than its analogs .
Case Studies and Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in treating psoriasis:
- Clinical Efficacy : A trial involving 32 patients treated with a hydrogel formulation containing this compound showed an effective recovery rate of approximately 25%, with an overall effectiveness rate of 81.25% over four weeks .
- Comparison with Dithranol : In comparative studies, this compound was found to be less irritating than traditional dithranol formulations while maintaining similar therapeutic efficacy against psoriasis lesions .
Comparative Analysis of Biological Activities
Property | Dithranol | This compound |
---|---|---|
Skin Irritation | High | Moderate |
Antiproliferative Activity | Yes | Yes |
Mutagenicity | Moderate | Low |
Efficacy Rate | Variable | Consistent (81.25%) |
Gene Regulation | Broad | Specific (keratinization) |
Safety and Side Effects
While this compound shows promise for treating psoriasis with fewer side effects, it is essential to monitor for potential irritations and allergic reactions. The irritation index for this compound was found to be lower than that for traditional dithranol, making it a preferable option for sensitive patients .
科学的研究の応用
Antipsoriatic Activity
10-Acetyl dithranol has been investigated for its antipsoriatic properties. Clinical trials indicate that it is effective in reducing psoriatic lesions while exhibiting lower irritation and staining compared to traditional dithranol. In a study involving hospitalized psoriasis patients, this compound was noted to be less irritating at low concentrations, making it a promising alternative for long-term treatment .
Clinical Study Insights
- Participants : The study involved psoriasis patients treated with varying concentrations of this compound.
- Results : Patients showed significant improvement in plaque thickness and overall skin condition over a 20-day treatment period .
Toxicological Profile
Toxicological assessments reveal that while this compound is more toxic than standard dithranol, it exhibits a weak mutagenic activity in vitro. Studies conducted on mice and rats indicate that the compound's mutagenic effects are minimal compared to other analogues . This suggests that while caution is warranted, the therapeutic benefits may outweigh the risks when used appropriately.
Formulation Development
The development of topical formulations utilizing this compound has been a significant focus in dermatological research. A notable formulation is a hydrogel designed for enhanced delivery and reduced irritation. This hydrogel combines this compound with salicylic acid and glycerol, demonstrating efficacy in inhibiting epidermal cell proliferation and reducing inflammation associated with psoriasis .
Formulation Composition
Ingredient | Amount (g) |
---|---|
This compound | 3 - 23.7 |
Salicylic Acid | 17 - 23 |
Glycerol | 120 - 160 |
Carbomer-940 | 8 - 12 |
Ethyl Hydroxy Benzoate | 0.5 - 1.5 |
Triethanolamine | 7 - 12 |
Ascorbic Acid | 0.5 - 1.5 |
Ethanol | 3 - 7 |
Essence | 0.5 - 1.5 |
Purified Water | 700 - 850 |
This formulation has shown promise in clinical settings, demonstrating both safety and effectiveness in treating psoriatic lesions with minimal side effects.
Comparative Efficacy
Research comparing the efficacy of various acyl analogues of dithranol indicates that as the carbon chain length increases (from acetyl to butyryl), the irritative properties decrease while maintaining therapeutic efficacy . This characteristic makes longer-chain analogues potentially more suitable for sensitive patients.
Future Research Directions
While current findings are promising, further research is necessary to:
- Establish long-term safety profiles.
- Explore additional formulations combining this compound with other therapeutic agents.
- Investigate its mechanisms of action at the molecular level to optimize treatment protocols.
特性
CAS番号 |
3022-61-5 |
---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
10-acetyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H12O4/c1-8(17)13-9-4-2-6-11(18)14(9)16(20)15-10(13)5-3-7-12(15)19/h2-7,13,18-19H,1H3 |
InChIキー |
JLVFGQSHNYEUIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
正規SMILES |
CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Key on ui other cas no. |
3022-61-5 |
同義語 |
10-acetyl dithranol |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。